Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate
Description
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate is a pyrrolizine derivative characterized by an ester functional group. Pyrrolizines are bicyclic compounds with a nitrogen-containing heterocycle, often explored for their structural versatility in pharmaceutical and materials science applications. For instance, its structural analog, tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride (CAS 124655-63-6), has a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The ethyl ester derivative likely replaces the carboxylic acid proton with an ethyl group, enhancing lipophilicity and altering reactivity.
Properties
IUPAC Name |
ethyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-11-5-3-7-12(11)8-4-6-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIVANHGDYINSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CCCN1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolizine Core Intermediates
Starting Materials: The synthesis often begins with 1,7-di-substituted-4-heptanone derivatives or γ-butyrolactone, which are reacted with reagents such as potassium cyanate (KOCN) or halogenated compounds to form pyrrolizine intermediates like 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.
Reaction Conditions: The reaction with ammonia or ammonia gas is carried out at temperatures between 20°C and 50°C, with stirring for 12 to 48 hours. Solvents used include alcohols (methanol, ethanol, n-propanol, isopropanol), ethers (tetrahydrofuran, dioxane), or polar aprotic solvents like N,N-dimethylformamide.
Workup: After reaction completion, the mixture is basified using alkali such as sodium hydroxide or potassium carbonate, followed by extraction with organic solvents like methylene chloride or ethyl acetate. The product is then concentrated and purified by vacuum distillation.
Conversion to Ethyl Ester Derivatives
Acid Formation: The pyrrolizine carboxylic acid derivatives are prepared by hydrolysis or oxidation of intermediates, often involving acetic anhydride or acid chlorides (e.g., thionyl chloride) to form acid anhydrides or acid chlorides.
Esterification: The acid chlorides are reacted with ethanol in the presence of acid acceptors such as triethylamine or pyridine to yield ethyl esters, including ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate. This step is typically performed under controlled temperature and inert atmosphere to avoid side reactions.
Purification: The crude esters are purified by recrystallization from solvents like tetrahydrofuran or acetonitrile, and sometimes chromatographic techniques are employed to achieve high purity.
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Formation of 7a-cyano pyrrolizine | 1,7-di-substituted-4-heptanone + ammonia (1-10 eq) | Methanol, ethanol, DMF, ethers | Reaction at 20-50°C, 12-48 h; ammonia can be dissolved or bubbled; basic workup with NaOH or K2CO3 |
| Reduction to 7a-aminomethyl derivative | Hydrogen gas + metallic catalyst (Raney Ni, Pd/C) | Alcohols (MeOH, EtOH), acids | 20°C, 6-24 h; filtration of catalyst; basification and extraction post-reaction |
| Acid formation from pyrrolizine derivatives | Acetic anhydride, thionyl chloride, acid acceptors | Methylene chloride, toluene | Heating at 98-100°C for 16-24 h; filtration to remove salts; concentration under vacuum |
| Esterification to ethyl ester | Ethanol + acid chloride + triethylamine or pyridine | Methylene chloride | Dropwise addition of acid chloride; stirring for several hours; purification by recrystallization |
The use of ammonia in various forms (dissolved, gas, atmosphere) allows flexibility in controlling the reaction rate and yield of the cyano intermediate.
Avoidance of expensive and hazardous reagents like lithium aluminum hydride in reduction steps improves safety and scalability.
The choice of solvent and base in the extraction and workup steps significantly affects the purity and yield of the final product.
Esterification via acid chlorides is preferred over direct esterification due to higher yields and cleaner reactions.
Recrystallization solvents and chromatographic purification are critical for obtaining high-purity this compound suitable for pharmaceutical applications.
| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges/Notes |
|---|---|---|---|
| Pyrrolizine core synthesis | 1,7-di-substituted-4-heptanone + ammonia | High yield, scalable | Requires controlled ammonia addition |
| Reduction to aminomethyl derivative | Hydrogenation with Raney Ni or Pd/C | Avoids expensive hydrides | Catalyst removal necessary |
| Acid intermediate formation | Acetic anhydride, thionyl chloride | Efficient conversion to acid | Requires careful temperature control |
| Esterification | Acid chloride + ethanol + base | High purity esters | Sensitive to moisture, requires inert atmosphere |
| Purification | Recrystallization, chromatography | High purity product | Solvent choice critical |
The preparation of this compound involves a well-established multi-step synthetic process starting from substituted heptanone or lactone precursors, proceeding through cyano and aminomethyl pyrrolizine intermediates, and culminating in esterification to the ethyl acetate derivative. The process benefits from the use of accessible reagents, mild reaction conditions, and scalable purification techniques. Optimization of ammonia addition, choice of solvents, and purification methods are key to achieving high yields and purity suitable for industrial and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Research indicates that pyrrolizine compounds, including ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate, exhibit significant anti-inflammatory effects. These compounds are known to interact with integrins, which play a crucial role in the migration of leukocytes during inflammatory responses. By modulating integrin activity, these compounds can potentially reduce inflammation and improve outcomes in conditions characterized by excessive immune responses .
Anticancer Activity
Studies have shown that derivatives of pyrrolizine can inhibit key kinases involved in cancer progression. For instance, compounds designed based on the structure of this compound have demonstrated efficacy against various cancer cell lines by inhibiting cyclin-dependent kinases and other critical pathways . These interactions can lead to cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer drug development.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of pyrrolizine derivatives, this compound was tested for its ability to inhibit cytokine production in vitro. The results indicated a significant reduction in interleukin levels, suggesting potential use in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through mitochondrial pathways, with IC50 values indicating effective concentration ranges for therapeutic use .
Mechanism of Action
The mechanism of action of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(a) Tetrahydro-1H-Pyrrolizine-7a(5H)-Acetic Acid Hydrochloride
(b) Ethyl 3-Azabicyclo[3.1.0]hexane-1-Carboxylate Hydrochloride
Biological Activity
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrolizine core, which is a bicyclic structure known for its diverse biological activities. The compound's molecular formula is C₈H₁₃N₁O₂, and it has been identified in various studies as having potential therapeutic applications.
1. Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, a series of spiro-fused pyrrolo[3,4-a]pyrrolizines were synthesized and tested against human cancer cell lines, including K562 (human erythroleukemia) and HeLa (cervical carcinoma) cells. The results demonstrated that certain derivatives showed cytotoxic effects, with notable cell cycle perturbation and induction of apoptosis in treated cells .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | K562 | 15 | Induces apoptosis |
| 5a | HeLa | 20 | Cell cycle arrest |
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
The compound has been assessed for neuroprotective properties as well. Research indicates that derivatives of pyrrolizine structures can cross the blood-brain barrier and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX and LOX pathways, reducing the production of pro-inflammatory mediators.
- Cell Cycle Modulation : It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : By scavenging free radicals, it mitigates oxidative damage to cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with ethyl tetrahydro-1H-pyrrolizine derivatives resulted in significant apoptosis in K562 and HeLa cells, with IC₅₀ values indicating potent cytotoxicity .
- Neuroprotection in Animal Models : In vivo studies showed that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal damage, suggesting therapeutic potential for conditions like Alzheimer's disease .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Azide substitution | DMF | NaN₃ | 50 | 3 | 45–60 |
| Cyclization | Toluene | Et₃N·HCl | Reflux | 5 | 18–63 |
Advanced Question: How can contradictory spectral data (e.g., NMR shifts) for pyrrolizine derivatives be resolved during structural validation?
Methodological Answer:
Contradictions often arise from conformational flexibility or solvent-induced shifts. For example, in N-Phenyltetrahydro-1H-pyrrolizine-7a(5H)-carboxamide , δ = 10.07 ppm (¹H NMR, NH) may vary by ±0.2 ppm due to hydrogen bonding in CDCl₃ vs. DMSO-d₆. To resolve ambiguities:
- Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with computational predictions (DFT calculations).
- Cross-validate with LC-MS (e.g., HR-MS: C₁₄H₁₉N₂O⁺ ) .
Basic Question: What purification techniques are most effective for isolating Ethyl tetrahydro-1H-pyrrolizine derivatives?
Methodological Answer:
- Column Chromatography : Use silica gel (CH₂Cl₂:MeOH = 20:1) for polar derivatives or basic aluminum oxide (Et₂O:pentane = 1:3) for non-polar analogs .
- Recrystallization : Ethanol or toluene effectively remove byproducts for crystalline solids (e.g., 63% yield after recrystallization from PhMe) .
- Solvent Partitioning : For oily products, use CH₂Cl₂ extraction followed by aqueous washes to isolate non-polar intermediates .
Advanced Question: How can reaction optimization address low yields in pyrrolizine cyclization?
Methodological Answer:
Low yields (e.g., 18% in N-(4-Methoxyphenyl)-pyrrolizine-carboxamide ) often stem from competing side reactions. Strategies include:
- Catalyst Screening : Replace Et₃N·HCl with DBU to enhance nucleophilicity.
- Temperature Gradients : Gradual heating (40°C → reflux) minimizes decomposition.
- Additive Use : Molecular sieves (4Å) absorb water, improving anhydrous conditions for imine-isonitrile couplings .
Basic Question: What analytical methods confirm the structure of this compound?
Methodological Answer:
- FTIR : Confirm carbonyl stretches (1680–1670 cm⁻¹ for ester C=O) and NH bands (3200–3300 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C₁₀H₁₈N₂O requires C 65.90%, H 9.95%, N 15.37%) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers (e.g., ethyl oxalyl monochloride-derived crystals) .
Advanced Question: How do substituents on the pyrrolizine core influence biological activity?
Methodological Answer:
Pharmacological activity correlates with electronic and steric effects:
- Antiarrhythmic Activity : N-(2,6-Dimethylphenyl) analogs (e.g., pilsicainide) show IC₅₀ = 17 mg/kg (mice) due to enhanced lipophilicity and sodium channel blockade .
- Antifeedant Properties : Ethyl acetate extracts of pyrrolizine derivatives disrupt insect chemoreception, validated via GC-MS phytochemical profiling .
- Solubility Optimization : Hydroxyphenethyl substituents improve aqueous solubility (logP reduction by 0.5–1.0 units) for in vivo studies .
Advanced Question: How can researchers reconcile contradictory literature data on pyrrolizine stability?
Methodological Answer:
Discrepancies in stability studies (e.g., decomposition rates in acidic vs. neutral media) require:
- Accelerated Stability Testing : Use HPLC to monitor degradation products under forced conditions (40°C, 75% RH).
- pH-Dependent Studies : For Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, stability drops at pH > 7 due to ester hydrolysis .
- Isotopic Labeling : Track degradation pathways using ¹⁴C-labeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
